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Cat. No.: B144676 Get Quote

An In-depth Examination of the Physicochemical Properties of a Key Trace Amine Analog

This technical guide provides a comprehensive overview of the solubility of 4-
Methylphenethylamine (4-MPEA) in both aqueous and organic media. Designed for

researchers, scientists, and professionals in drug development, this document synthesizes

available data, outlines detailed experimental methodologies for solubility determination, and

presents key biological pathways and experimental workflows in a clear, visual format. While

quantitative solubility data for 4-MPEA is not extensively available in public literature, this guide

leverages data from structurally similar compounds—phenethylamine and its isomer

amphetamine—to provide a robust predictive framework.

Introduction to 4-Methylphenethylamine
4-Methylphenethylamine, a structural analog of phenethylamine, is a trace amine that has

garnered interest in neuropharmacological research. Its interaction with trace amine-associated

receptor 1 (TAAR1) suggests its potential role in modulating monoaminergic systems.[1] A

thorough understanding of its solubility is fundamental for its application in experimental

settings, influencing everything from formulation and dosage to bioavailability and toxicological

assessment.
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Physicochemical Properties of 4-
Methylphenethylamine
4-MPEA is a clear, colorless to light yellow liquid at room temperature.[1] Its basic

physicochemical properties are summarized in the table below.

Property Value Reference

CAS Number 3261-62-9 [2][3]

Molecular Formula C₉H₁₃N [2][3]

Molecular Weight 135.21 g/mol [2][3]

Boiling Point 214 °C [2][3]

Density 0.93 g/mL at 25 °C [2][3]

Solubility of 4-Methylphenethylamine
Direct quantitative solubility data for 4-methylphenethylamine is sparse in the available

scientific literature. However, based on its chemical structure and qualitative reports, a

predictive understanding of its solubility can be established.

Qualitative Solubility
4-Methylphenethylamine has been described as slightly soluble in chloroform and methanol.

[2] As a general rule for phenethylamines, those with a carbon count exceeding four tend to

exhibit low water solubility but are soluble in various organic solvents.[4] Given that 4-MPEA

possesses nine carbon atoms, it is expected to follow this trend.

Quantitative Solubility Data of Analogous Compounds
To provide a quantitative context, the solubility of the parent compound, phenethylamine, and

its isomer, amphetamine, are presented below. These compounds share a similar

phenethylamine backbone and offer valuable insights into the expected solubility of 4-MPEA.

Table 1: Quantitative Solubility of Phenethylamine
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Solvent Solubility Temperature (°C)

Water Soluble Not Specified

Ethanol Very Soluble Not Specified

Diethyl Ether Very Soluble Not Specified

Carbon Tetrachloride Soluble Not Specified

Data sourced from PubChem CID 1001.[5]

Table 2: Quantitative Solubility of Amphetamine (Free Base)

Solvent Solubility Temperature (°C)

Water Slightly Soluble Not Specified

Ethanol Soluble Not Specified

Diethyl Ether Soluble Not Specified

Chloroform Soluble Not Specified

Data sourced from UNODC and SWGDRUG.[6][7]

Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.

While an experimentally determined LogP for 4-methylphenethylamine is not readily

available, the predicted pKa is approximately 10.02.[2] For the parent compound,

phenethylamine, the experimental LogP is 1.41.[5] This value suggests a moderate degree of

lipophilicity, and it is anticipated that the addition of a methyl group in the para position of the

phenyl ring in 4-MPEA would slightly increase its lipophilicity.

Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic

solubility of a compound such as 4-methylphenethylamine.
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Thermodynamic Solubility Determination (Shake-Flask
Method)
This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

4-Methylphenethylamine

Selected aqueous and organic solvents

Glass vials or flasks with screw caps

Orbital shaker with temperature control

Centrifuge

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Analytical balance

Volumetric flasks and pipettes

Procedure:

Add an excess amount of 4-methylphenethylamine to a pre-determined volume of the

solvent in a glass vial. The excess solid is necessary to ensure that a saturated solution is

formed.

Securely cap the vials and place them on an orbital shaker set to a constant temperature

(e.g., 25 °C or 37 °C).

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[8]

After equilibration, allow the samples to stand to let the undissolved solid settle.

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred,

the supernatant can be centrifuged at high speed, and the clear liquid then sampled.
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Quantify the concentration of 4-methylphenethylamine in the supernatant using a validated

analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve should be

prepared using standards of known concentrations.

The determined concentration represents the thermodynamic solubility of the compound in

that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput
Assay)
This method is often used in early drug discovery to rapidly assess the solubility of a compound

from a DMSO stock solution.

Materials:

4-Methylphenethylamine stock solution in dimethyl sulfoxide (DMSO)

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

96-well microplates

Plate reader capable of nephelometry or turbidimetry

Automated liquid handling system (optional)

Procedure:

Prepare a high-concentration stock solution of 4-methylphenethylamine in DMSO (e.g., 10

mM).

Dispense the aqueous buffer into the wells of a 96-well plate.

Add a small volume of the 4-MPEA DMSO stock solution to each well to achieve a range of

final concentrations.[9]

Mix the contents of the wells thoroughly.

Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[10]
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Measure the turbidity or light scattering in each well using a plate reader. The concentration

at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[9]

Visualizations
TAAR1 Signaling Pathway
4-Methylphenethylamine is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a

G-protein coupled receptor that modulates monoaminergic neurotransmission.[1] The activation

of TAAR1 initiates a complex signaling cascade.
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Click to download full resolution via product page

Caption: TAAR1 Signaling Cascade.

Experimental Workflow for Thermodynamic Solubility
The following diagram illustrates the key steps in the shake-flask method for determining the

thermodynamic solubility of 4-methylphenethylamine.
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Caption: Thermodynamic Solubility Workflow.

Conclusion
While direct quantitative solubility data for 4-methylphenethylamine remains a gap in the

scientific literature, a comprehensive understanding of its likely behavior can be inferred from

its physicochemical properties and data from analogous compounds. This technical guide

provides a framework for researchers to approach the use of 4-MPEA in their studies, offering

detailed protocols for the empirical determination of its solubility. The provided visualizations of

its key signaling pathway and a standard experimental workflow further equip scientists with the

necessary tools for informed research and development. The generation of precise solubility

data for 4-MPEA through the application of the methodologies outlined herein is a critical next

step for the research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b144676#4-methylphenethylamine-solubility-in-
aqueous-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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